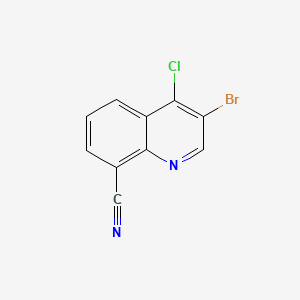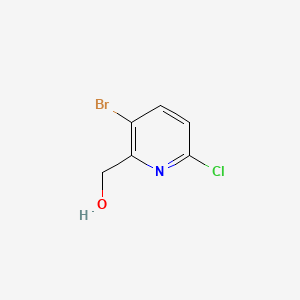
(3-Bromo-6-chloropyridin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-6-chloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a hydroxymethyl group at the second position. It is commonly used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
(3-Bromo-6-chloropyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-chloropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-pyridinemethanol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-6-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of pyridine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromo-6-chloropyridine-2-carboxylic acid.
Reduction: Formation of 2-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (3-Bromo-6-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxymethyl group allows it to form hydrogen bonds and halogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-6-chloropyridine-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(3-Bromo-6-chloropyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(3-Bromo-6-chloropyridin-2-yl)methanamine: Contains an amine group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
(3-Bromo-6-chloropyridin-2-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a hydroxymethyl group. This combination of functional groups provides versatility in chemical reactions and makes it a valuable intermediate in organic synthesis. Its unique structure also allows for specific interactions with biological targets, making it useful in various research applications.
Propriétés
IUPAC Name |
(3-bromo-6-chloropyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCGEVZLGMGSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696835 |
Source


|
| Record name | (3-Bromo-6-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227601-71-9 |
Source


|
| Record name | 3-Bromo-6-chloro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-6-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
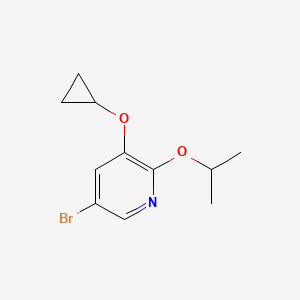
![Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B572708.png)
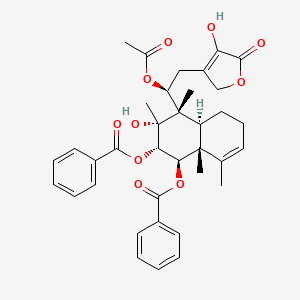
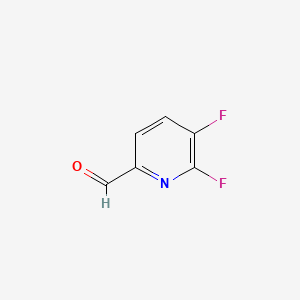
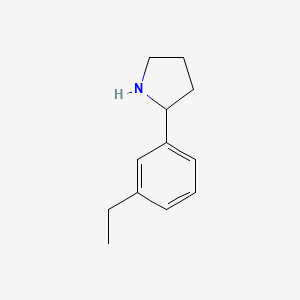
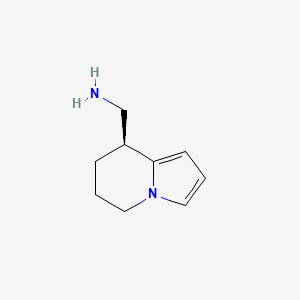
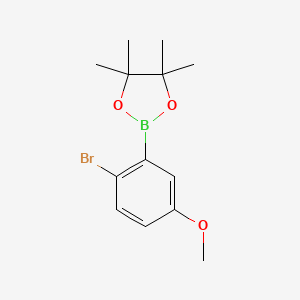
![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)


![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)
